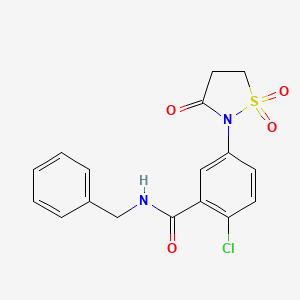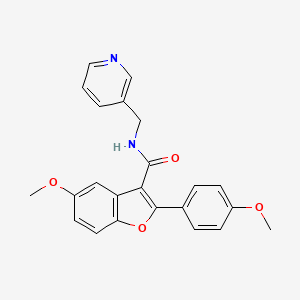![molecular formula C18H22O3 B4914526 4-[3-(2-methoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B4914526.png)
4-[3-(2-methoxyphenoxy)propoxy]-1,2-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(2-methoxyphenoxy)propoxy]-1,2-dimethylbenzene is an organic compound that belongs to the class of aryloxyalkanes This compound is characterized by the presence of a methoxyphenoxy group attached to a propoxy chain, which is further connected to a dimethylbenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-methoxyphenoxy)propoxy]-1,2-dimethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyphenol and 1,2-dimethylbenzene.
Formation of Intermediate: 2-methoxyphenol is reacted with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(2-methoxyphenoxy)propanol.
Final Coupling: The intermediate 3-(2-methoxyphenoxy)propanol is then reacted with 1,2-dimethylbenzene under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(2-methoxyphenoxy)propoxy]-1,2-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The aromatic ring can undergo reduction reactions under specific conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-[3-(2-hydroxyphenoxy)propoxy]-1,2-dimethylbenzene.
Reduction: Formation of reduced aromatic derivatives.
Substitution: Formation of substituted aryloxyalkanes.
Applications De Recherche Scientifique
4-[3-(2-methoxyphenoxy)propoxy]-1,2-dimethylbenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mécanisme D'action
The mechanism of action of 4-[3-(2-methoxyphenoxy)propoxy]-1,2-dimethylbenzene involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with biological receptors, leading to various biochemical effects. The propoxy chain and dimethylbenzene ring contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-bromo-1-[3-(2-methoxyphenoxy)propoxy]-4-methylbenzene: Similar structure but with a bromine atom, which alters its reactivity and applications.
4-[3-(2-hydroxyphenoxy)propoxy]-1,2-dimethylbenzene: Similar structure but with a hydroxyl group instead of a methoxy group, affecting its chemical properties.
Uniqueness
4-[3-(2-methoxyphenoxy)propoxy]-1,2-dimethylbenzene is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its methoxyphenoxy group provides specific reactivity, while the dimethylbenzene ring offers stability and versatility in various applications.
Propriétés
IUPAC Name |
4-[3-(2-methoxyphenoxy)propoxy]-1,2-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14-9-10-16(13-15(14)2)20-11-6-12-21-18-8-5-4-7-17(18)19-3/h4-5,7-10,13H,6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSFOTHYMDIVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCOC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[[2-[2-(2,4-Dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4914443.png)
![N-[6-methyl-3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide](/img/structure/B4914450.png)

![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl phenyl(phenylthio)acetate](/img/structure/B4914458.png)
![5-[4-(benzenesulfonyl)piperazin-1-yl]-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline](/img/structure/B4914470.png)
![2-[benzyl-(4-methylphenyl)sulfonylamino]-N-butan-2-ylacetamide](/img/structure/B4914493.png)

![5-[[5-Chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4914512.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-difluorophenyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B4914515.png)


![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B4914520.png)
![2-[2-[2-(4-Bromophenoxy)ethoxy]ethylamino]ethanol;oxalic acid](/img/structure/B4914531.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methyl-3-nitrobenzamide](/img/structure/B4914532.png)
